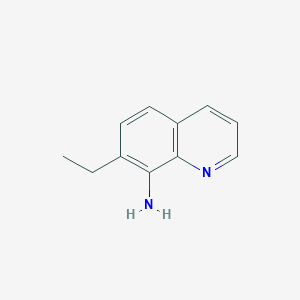

7-Ethyl-8-quinolinamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-5-6-9-4-3-7-13-11(9)10(8)12/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCIGPTZVJDCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 7 Ethyl 8 Quinolinamine and Its Analogues

Modular Synthetic Approaches to Quinoline (B57606) and 8-Aminoquinoline (B160924) Core Structures

The construction of the fundamental quinoline ring system is a mature field of organic chemistry, with numerous established methods. These strategies often involve the cyclization of aniline precursors with various partners. nih.gov

Established Cyclocondensation Reactions in Quinoline Synthesis

Several classic "name reactions" provide reliable, albeit sometimes harsh, routes to the quinoline core. These methods remain cornerstones of quinoline synthesis. nih.govresearchgate.net

Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, often generated in situ from aldehydes or ketones in the presence of an acid catalyst. rsc.org

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with 1,3-dicarbonyl compounds. iipseries.orgrsc.org

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govpharmaguideline.com It is a straightforward method for producing substituted quinolines.

Pfitzinger Reaction : This synthesis utilizes isatin and a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.goviipseries.org

These foundational reactions provide access to a wide variety of quinoline scaffolds, which can then be further modified, for instance by nitration and subsequent reduction, to install the 8-amino group. wikipedia.org

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Unsubstituted/Substituted Quinolines | Harsh conditions, uses acrolein intermediate nih.goviipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Similar to Skraup but more versatile rsc.org |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | 2,4-Disubstituted Quinolines | Acid-catalyzed cyclization iipseries.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Carbonyl with α-Methylene | 2,3-Disubstituted Quinolines | Convergent and modular nih.gov |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic Acids | Starts with ring-opening of isatin iipseries.org |

One-Pot and Multi-Component Reaction Methodologies for Quinoline Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. rsc.org In this context, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies for the rapid assembly of complex molecules like quinolines from simple precursors in a single operation. rsc.orgnih.gov These methods avoid the isolation of intermediates, saving time and resources.

MCRs build molecular complexity by combining three or more starting materials in a convergent manner. rsc.org Several MCRs have been successfully applied to quinoline synthesis:

Povarov Reaction : A well-known MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines via a Diels-Alder reaction. nih.gov Variations using alkynes as precursors can lead directly to quinoline derivatives. nih.gov

Doebner Reaction : This three-component reaction combines an aniline, an aldehyde, and pyruvic acid to directly afford 2-substituted quinoline-4-carboxylic acids. nih.govrsc.org

Iodine-Catalyzed MCR : A molecular iodine-catalyzed version of the Povarov reaction has been developed, allowing for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. nih.gov

One-pot syntheses can also involve sequential reactions where reagents are added in a specific order without isolating intermediates. For example, a one-pot tandem process for quinoline synthesis has been developed involving a Michael addition–cyclization condensation followed by an iodine-mediated desulfurization process. rsc.org These advanced methodologies offer significant advantages for creating diverse libraries of quinoline derivatives for various applications. rsc.orgbohrium.com

Regioselective Functionalization of the Quinoline Ring System

While the synthesis of the core quinoline structure is well-established, achieving regioselective substitution on a pre-formed ring, particularly for creating analogues of 7-Ethyl-8-quinolinamine, requires precise control. Direct C–H functionalization has become a paramount tool in modern synthesis, allowing for the conversion of ubiquitous C–H bonds into new C–C or C-heteroatom bonds, thus streamlining synthetic routes. mdpi.com

Strategies for C–H Functionalization of 8-Aminoquinoline Scaffolds

The 8-aminoquinoline moiety is a privileged structure in C–H activation chemistry. nih.govresearchgate.net The nitrogen atoms of the quinoline ring and the 8-amino group can act as a bidentate chelating system, directing a metal catalyst to a specific C–H bond for activation. researchgate.netresearchgate.net This directing group capability provides a powerful handle for regioselective functionalization at various positions of the quinoline ring, including the more remote C2, C4, C5, and C7 positions. nih.govresearchgate.net

Transition Metal-Catalyzed C–H Activation (e.g., Palladium, Rhodium, Ruthenium, Nickel, Copper, Cobalt, Iron)

A wide range of transition metals can catalyze the C–H functionalization of 8-aminoquinoline scaffolds. The choice of metal and reaction conditions dictates the site of functionalization and the type of bond formed.

Palladium (Pd) : Palladium catalysis is widely used for C–H arylation and olefination. researchgate.netacs.org Using 8-aminoquinoline as a directing group, Pd catalysts can functionalize vinylic C(sp²)–H bonds and even C(sp³)–H bonds. acs.orgbeilstein-journals.org For instance, Pd(OAc)₂ can be used with aryl iodides to achieve C–H arylation. acs.org

Rhodium (Rh) : Rhodium(III) catalysts are effective for the alkylation and acetoxylation of C(sp³)–H bonds, such as in 8-methylquinolines. semanticscholar.orgresearchgate.net The N-oxide of the quinoline can also serve as a traceless directing group to achieve C-8 alkylation. researchgate.netacs.org

Ruthenium (Ru) : Ruthenium catalysts have been employed for remote C5-selective sulfonation of 8-aminoquinoline derivatives. researchgate.net

Nickel (Ni) : Nickel catalysis provides a cost-effective alternative for C–H functionalization. It has been successfully used for the direct benzylation, allylation, and alkylation of C–H bonds in aromatic amides containing the 8-aminoquinoline directing group. chemrxiv.org Nickel can also catalyze the remote C4–H arylation of 8-aminoquinolines. acs.org

Copper (Cu) : Copper catalysts have been used for selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides. researchgate.net They are also effective in promoting ortho-perfluoroalkylation of benzamides using the 8-aminoquinoline moiety as the directing group. beilstein-journals.org

Cobalt (Co) and Iron (Fe) : These earth-abundant metals are increasingly explored for C–H activation. Cobalt(III) catalytic systems have been reported for the functionalization of 8-alkylquinolines. acs.org

The mechanism of these reactions generally involves the chelation-assisted formation of a cyclometalated intermediate, which then undergoes oxidative addition, migratory insertion, and reductive elimination to afford the functionalized product. chemrxiv.org

| Metal Catalyst | Typical Reaction | Target Position | Reference Example |

|---|---|---|---|

| Palladium (Pd) | Arylation, Olefination | ortho-C(sp²), C(sp³) | Pd(OAc)₂ for arylation of vinylic C-H bonds acs.org |

| Rhodium (Rh) | Alkylation, Acetoxylation | C(sp³), C8 | Rh(III)-catalyzed acetoxylation of 8-methylquinolines semanticscholar.org |

| Ruthenium (Ru) | Sulfonation | C5 | Remote C5-selective sulfonation researchgate.net |

| Nickel (Ni) | Alkylation, Arylation | ortho-C(sp²), C4 | Site-selective alkylation of unactivated C(sp³)-H bonds chemrxiv.org |

| Copper (Cu) | Halogenation, Perfluoroalkylation | C5, ortho-C(sp²) | Selective C5-H bromination researchgate.net |

Photocatalytic and Metal-Free C–H Functionalization Conditions

In recent years, visible-light photocatalysis has emerged as a green and efficient strategy for C–H functionalization. rsc.org These methods often operate under mild conditions and can enable transformations that are challenging with traditional thermal methods. rsc.orgscispace.com

An efficient photocatalytic method has been developed for the remote C5–H bond carboxylation of 8-aminoquinoline amide and sulfonamide derivatives. researchgate.netacs.org This reaction proceeds via a single electron transfer (SET) pathway, where a photocatalyst, upon absorbing visible light, generates radical species that initiate the C–H functionalization cascade. scispace.comacs.org

Furthermore, metal-free C–H functionalization strategies are highly desirable. A transition-metal-free decarboxylative C4 selective C–H difluoroarylmethylation of 8-aminoquinolines has been developed that proceeds under simple aqueous conditions. researchgate.net These photocatalytic and metal-free approaches represent the cutting edge of synthetic methodology, offering sustainable pathways for the synthesis and diversification of complex molecules like this compound and its analogues. researchgate.netrsc.org

Selective C5-H Halogenation and Difluoromethylation Techniques

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. For 8-aminoquinoline derivatives, the C5 position is a key site for introducing new functionalities to modulate their chemical properties.

C5-H Halogenation:

The selective introduction of halogen atoms at the C5 position of the 8-aminoquinoline core has been achieved through various methods, including both metal-catalyzed and metal-free approaches.

Metal-Free Halogenation: An operationally simple and environmentally benign protocol for the C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.org This reaction proceeds at room temperature under air, offering excellent regioselectivity for the C5 position across a wide range of 8-substituted quinolines, including amides, ureas, and alkoxy derivatives. rsc.org Another metal-free method utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) in water, avoiding the need for additional oxidants or additives. rsc.org

Copper-Catalyzed Bromination: Copper-promoted reactions have proven effective for the selective C5-bromination of 8-aminoquinoline amides. One such method employs various alkyl bromides as the bromine source in dimethyl sulfoxide (DMSO) under air, without the need for external oxidants. beilstein-journals.orgbeilstein-journals.orgnih.gov This technique demonstrates high site selectivity and is compatible with a broad scope of substrates. beilstein-journals.orgbeilstein-journals.org A bifunctional reagent, ethyl bromodifluoroacetate, has also been utilized in a copper-catalyzed system; the reaction outcome can be switched between C5-bromination and C5-difluoromethylation by selecting either a cupric or cuprous catalyst, respectively. nih.govrsc.orgrsc.orgrsc.org

Interactive Table: Comparison of C5-Halogenation Methods for 8-Aminoquinoline Derivatives

| Method | Catalyst/Reagent | Key Features |

| Metal-Free | Trihaloisocyanuric acid | Proceeds at room temperature; uses inexpensive halogen source; high regioselectivity. rsc.org |

| Metal-Free | N-halosuccinimides in water | Environmentally friendly solvent; no additional oxidants needed; broad substrate scope. rsc.org |

| Copper-Catalyzed | Cu(OAc)₂·H₂O / Alkyl Bromides | No external oxidant required; proceeds under air; excellent yields. beilstein-journals.orgbeilstein-journals.org |

| Copper-Catalyzed | Cu(II) or Cu(I) / Ethyl bromodifluoroacetate | Switchable reactivity between bromination and difluoromethylation. nih.govrsc.org |

C5-H Difluoromethylation:

The introduction of a difluoromethyl (CF₂) group can significantly alter the physicochemical properties of a molecule. Nickel-catalyzed methods have been successfully developed for the regioselective C–H bond difluoroalkylation at the C5-position of 8-aminoquinoline scaffolds. These reactions typically use functionalized difluoromethyl bromides and provide good to excellent yields across a broad range of substrates, offering a facile route to C5-functionalized difluoromethylated quinolines. nih.govacs.orgresearchgate.net

Synthesis of Substituted 8-Aminoquinoline Derivatives via Amidation and Coupling Reactions

The amino group at the C8 position serves as a versatile handle for further derivatization through amidation and various coupling reactions, allowing for the introduction of a wide array of molecular fragments.

Preparation of N-Substituted 8-Aminoquinoline Derivatives

The synthesis of N-substituted 8-aminoquinoline derivatives is a key strategy for creating diverse molecular libraries.

Amidation: The 8-amino group can be readily acylated to form amides. This is often a preliminary step for directing C-H functionalization reactions at other positions on the quinoline ring. nih.gov The 8-aminoquinoline amide itself can be a target structure or an intermediate. Practical routes for the synthesis of 8-aminoquinolines have been developed using readily installable and deprotectable amidating reagents under Rh(III)-catalyzed conditions. ibs.re.kr One-pot transamidation procedures have also been developed, where Boc-activation of the 8-aminoquinoline amide facilitates the cleavage of the amide C(acyl)-N bond, allowing for the substitution with other amines under mild, palladium-catalyzed conditions. nih.gov

Coupling Reactions: Modern cross-coupling reactions provide powerful tools for forming C-N bonds. The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, has been efficiently used for the synthesis of N-aryl-8-aminoquinoline derivatives from 8-haloquinolines and anilines.

Covalent Conjugation with Diverse Molecular Moieties (e.g., Amino Acids, Natural Antioxidant Acids)

To create multifunctional molecules, the 8-aminoquinoline scaffold has been covalently linked to various bioactive moieties, such as amino acids and natural acids with antioxidant properties.

This approach involves standard amide bond formation protocols. For instance, a series of 8-quinoline-N-substituted derivatives have been synthesized by linking the 8-aminoquinoline scaffold to natural antioxidants like ferulic acid, caffeic acid, and lipoic acid. nih.gov The synthesis typically involves activating the carboxylic acid of the natural product (e.g., using TBTU/DIPEA or DCC/DMAP as coupling agents) and then reacting it with an 8-aminoquinoline derivative that has a linker containing a free amino group. nih.gov This strategy combines the inherent properties of the quinoline core with the antioxidant capabilities of the natural acids. Similarly, conjugation with amino acids can be achieved through peptide coupling techniques to enhance specific properties of the parent molecule. rsc.org

Interactive Table: Coupling Reagents for 8-Aminoquinoline Conjugation

| Conjugated Moiety | Coupling Reagents | Synthetic Strategy |

| Lipoic Acid | TBTU / DIPEA | Amide bond formation between lipoic acid and an amino-functionalized 8-aminoquinoline linker. nih.gov |

| Caffeic Acid | DCC / DMAP | Amide bond formation between caffeic acid and an amino-functionalized 8-aminoquinoline linker. nih.gov |

| Ferulic Acid | DCC / DMAP | Amide bond formation between ferulic acid and an amino-functionalized 8-aminoquinoline linker. nih.gov |

| Amino Acids | Standard Peptide Coupling | Formation of a peptide bond between the amino acid and the 8-aminoquinoline core or a linker. rsc.org |

Mechanistic Investigations of Quinoline Formation and Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the quinoline ring itself is accomplished through several classic named reactions, each with a distinct mechanistic pathway.

Skraup Synthesis: This reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene). wikipedia.org The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein. iipseries.orguop.edu.pkslideshare.netpharmaguideline.com The aniline then undergoes a Michael-type conjugate addition to the acrolein. iipseries.orguop.edu.pk This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is then oxidized to the final quinoline product. iipseries.orguop.edu.pk

Doebner-von Miller Reaction: This is a related reaction between an aniline and an α,β-unsaturated carbonyl compound. wikipedia.org Mechanistic studies using isotope labeling suggest a fragmentation-recombination pathway. nih.govresearchgate.netacs.org The initial conjugate addition adduct can fragment into an imine and a ketone, which then recombine in a different manner before cyclization and oxidation to form the quinoline. wikipedia.orgnih.gov

Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org The proposed mechanism starts with the formation of an enamine from the aniline and one of the ketone carbonyls. iipseries.orgyoutube.com This is followed by protonation and an intramolecular electrophilic attack of the activated enamine onto the aromatic ring to initiate cyclization. wikipedia.orgyoutube.com Subsequent dehydration leads to the aromatic quinoline product. wikipedia.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. scribd.comwikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are proposed. One involves an initial aldol condensation followed by cyclization via imine formation. scribd.comacs.org The alternative pathway begins with the formation of a Schiff base (imine) between the two reactants, followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline. scribd.comwikipedia.orgacs.orgalfa-chemistry.com

Mechanistic investigations into derivatization reactions, such as the C5-H functionalization of 8-aminoquinoline amides, often point towards a single-electron transfer (SET) pathway, particularly in metal-free or photoredox-catalyzed systems. acs.org In copper-catalyzed brominations, a proposed mechanism involves the formation of a dimethylsulfonium bromide intermediate when DMSO is used as the solvent, which then acts as the electrophilic bromine source. beilstein-journals.org

Computational and Theoretical Investigations of 7 Ethyl 8 Quinolinamine and Derivatives

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the molecular structure and reactivity of various chemical systems, including quinoline (B57606) derivatives. scirp.orgnih.gov This theoretical method allows for the detailed study of electronic structure, providing insights into geometry, spectroscopic properties, and chemical behavior. scirp.orgscirp.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals. scirp.orgnih.govresearchgate.net These computational approaches are instrumental in understanding the fundamental characteristics of molecules like 7-Ethyl-8-quinolinamine, offering a molecular-level perspective on their stability and reactivity. nih.gov

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. scirp.orgresearchgate.net For quinoline and its derivatives, DFT methods are routinely employed to calculate structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The process involves iterative calculations that adjust the atomic coordinates until the forces on the atoms are minimized, yielding the equilibrium geometry. researchgate.net

| Bond | Calculated Bond Length (Å) |

|---|---|

| C1-C6 | 1.378 |

| C5-C6 | 1.417 |

| C4-N7 | 1.361 |

| C8-N7 | 1.319 |

Note: The data presented are representative values for the quinoline ring system based on DFT calculations of related derivatives and may vary slightly for this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. rsc.orgpku.edu.cn The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. rsc.orgresearchgate.net For quinoline derivatives, DFT calculations are widely used to determine the energies of these frontier orbitals and their energy gap. scirp.orgrsc.org The distribution of the HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively. rsc.org The table below provides representative calculated HOMO, LUMO, and energy gap values for some substituted quinoline derivatives, illustrating how substituents can modulate these electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.830 |

| 8-Hydroxy-2-methylquinoline | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -7.346 | -5.032 | 2.314 |

| A substituted quinoline derivative (6t) | -6.107 | -2.551 | 3.556 |

| A substituted quinoline derivative (6aw) | -5.341 | -1.946 | 3.395 |

Note: The presented data are from DFT calculations on quinoline and its derivatives and serve as illustrative examples. scirp.orgrsc.orguantwerpen.be

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. uantwerpen.bewolfram.com Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. deeporigin.comresearchgate.net Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. deeporigin.comresearchgate.net Green and yellow areas represent regions of intermediate and near-zero potential, respectively. uantwerpen.be

For quinoline derivatives, the MEP surface can identify the most reactive sites. uantwerpen.beresearchgate.net The nitrogen atom of the quinoline ring, with its lone pair of electrons, is generally a region of negative potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the amino group in 8-aminoquinoline (B160924) derivatives would be expected to be regions of positive potential. By analyzing the MEP surface of this compound, one can predict how it will interact with other molecules, which is crucial for understanding its chemical and biological activities. uantwerpen.be

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its structure, stability, and reactivity. periodicodimineralogia.it Computational methods, such as Natural Bond Orbital (NBO) analysis, are employed to calculate the charges on individual atoms. periodicodimineralogia.it NBO analysis provides a detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.

This analysis allows for the quantification of charge transfer between different parts of a molecule and identifies significant donor-acceptor interactions. For instance, in substituted quinolines, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers within the molecule. For this compound, the nitrogen atoms of the quinoline ring and the amino group are expected to carry negative charges, making them nucleophilic, while the adjacent carbon and hydrogen atoms are likely to be more electropositive. The charge distribution is a key factor in determining the molecule's dipole moment and its interaction with polar solvents and biological receptors. periodicodimineralogia.it

Theoretical calculations can provide valuable thermodynamic data for molecules, such as enthalpy (H), Gibbs free energy (G), and entropy (S). scirp.orgorientjchem.org These parameters are crucial for understanding the stability of molecules and the feasibility of chemical reactions. DFT calculations, following a geometry optimization and frequency analysis, can be used to compute these thermochemical properties at a given temperature. scirp.orgorientjchem.orgnih.gov The Gibbs free energy of formation, for example, indicates the thermodynamic stability of a compound relative to its constituent elements.

Bond Dissociation Energy (BDE) is another important parameter that can be calculated, representing the energy required to break a specific bond homolytically. researchgate.netnih.gov BDE values are critical for predicting the reactivity of a molecule, particularly in reactions involving radical mechanisms. nih.gov For this compound, the BDE of the C-N bond of the amino group or the C-C bonds of the ethyl group can provide insight into its potential degradation pathways. Various DFT functionals have been assessed for their accuracy in calculating BDEs. researchgate.netnih.gov The table below shows representative calculated thermochemical parameters for the parent quinoline molecule.

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 103.55 | kcal/mol |

| Enthalpy | -1110542.45 | kJ/mol |

| Gibbs Free Energy | -1110830.99 | kJ/mol |

Note: The presented data are from DFT calculations on the parent quinoline molecule and serve as a reference. orientjchem.org The values for this compound would differ due to the presence of the ethyl and amino substituents.

Electronic Structure and Bonding Analysis

Spectroscopic Characterization through Quantum Chemical Modeling

Quantum chemical modeling serves as a powerful tool for interpreting and predicting the spectroscopic properties of molecules like this compound. By employing sophisticated computational methods, researchers can simulate various spectra, providing insights that complement and guide experimental work. These theoretical approaches allow for a detailed understanding of the electronic structure and vibrational modes of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. It predicts the wavelengths of maximum absorption (λmax) by modeling the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The accuracy of these predictions allows for the characterization of a compound's photophysical properties before its synthesis. mdpi.com

For quinoline derivatives, TD-DFT calculations, often using the B3LYP functional, have shown good agreement with experimental UV-Vis spectra. researchgate.netresearchgate.net For instance, in a study on quinoline-7-carboxaldehyde (Q7C), a structurally related compound, TD-DFT calculations were performed to understand its electronic transitions. researchgate.net The calculations can reveal the nature of these transitions, such as n→π* or π→π*, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The results for similar quinoline systems demonstrate that the main electronic transitions are typically located in the UV region. mdpi.com The energy gap between the HOMO and LUMO is a key parameter derived from these calculations, influencing the molecule's reactivity and absorption wavelength. mdpi.comresearchgate.net A smaller energy gap generally corresponds to a longer absorption wavelength. mdpi.com

Below is a table representing typical data obtained from TD-DFT calculations for a related quinoline derivative, illustrating the kind of information generated.

| Transition | Wavelength (λ) nm | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 383.01 | 0.45 | HOMO → LUMO (98%) |

| S0 → S2 | 320.50 | 0.12 | HOMO-1 → LUMO (95%) |

| S0 → S3 | 295.15 | 0.30 | HOMO → LUMO+1 (92%) |

| This interactive table contains representative data for illustrative purposes based on studies of related quinoline compounds. mdpi.com |

Theoretical vibrational analysis using DFT methods is essential for assigning the vibrational modes observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netjconsortium.com By calculating the harmonic vibrational frequencies, researchers can correlate theoretical modes with experimental peaks, leading to a comprehensive understanding of the molecule's vibrational behavior. researchgate.netscialert.net

For quinoline and its derivatives, DFT calculations at the B3LYP level of theory have been successfully used to interpret their vibrational spectra. researchgate.netresearchgate.net Specific vibrational modes for the quinoline ring and its substituents can be identified. For example, C-H stretching vibrations in the heteroaromatic ring typically appear in the 3100-3000 cm⁻¹ region. scialert.net The vibrations of the ethyl group, such as symmetric and antisymmetric stretching modes of the CH₃ and CH₂ groups, are expected in the 3050-2900 cm⁻¹ range. scialert.net

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. jconsortium.com The analysis of potential energy distribution (PED) is also used to provide a detailed assignment of each vibrational mode.

The following table presents a sample of theoretical versus experimental vibrational frequencies for key functional groups found in quinoline derivatives, demonstrating the typical correlation achieved.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3460 | Amine group |

| C-H Stretch (Aromatic) | 3055 | 3063 | Quinoline ring |

| C-H Stretch (Aliphatic) | 2970 | 2977 | Ethyl group (CH₃ asym) |

| C=C Stretch | 1610 | 1620 | Quinoline ring |

| C-N Stretch | 1340 | 1350 | Quinoline ring |

| C-H Bend (out-of-plane) | 830 | 835 | Quinoline ring |

| This interactive table contains representative data for illustrative purposes based on studies of related quinoline compounds. researchgate.netresearchgate.netscialert.net |

The Gauge-Invariant Atomic Orbital (GIAO) method is a leading computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com This method, typically employed within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts.

Computational prediction of NMR spectra is a valuable tool in structure elucidation and verification. nih.govnsf.gov For complex organic molecules like quinoline derivatives, DFT-based calculations can achieve a high degree of accuracy, with root mean square errors for ¹H shifts often falling between 0.2–0.4 ppm. nih.gov These predictions help in assigning signals in complex experimental spectra and can be used to distinguish between different isomers or conformers. mdpi.com

Studies on related heterocyclic systems have shown that calculated ¹H and ¹³C NMR spectra reproduce the experimental data well. mdpi.com The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the GIAO method. For this compound, predictions would detail the shifts for the protons and carbons of the quinoline core, the ethyl substituent, and the amine group.

A representative table comparing calculated and experimental chemical shifts for a quinoline derivative is shown below.

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2-H | 8.85 | 8.81 | 149.5 | 149.8 |

| C3-H | 7.55 | 7.53 | 121.8 | 121.5 |

| C4-H | 8.20 | 8.17 | 136.4 | 136.1 |

| C5-H | 7.60 | 7.56 | 128.0 | 128.3 |

| C6-H | 7.50 | 7.47 | 127.2 | 127.5 |

| Ethyl-CH₂ | 2.85 | 2.88 | 25.5 | 25.9 |

| Ethyl-CH₃ | 1.30 | 1.33 | 14.2 | 14.5 |

| This interactive table contains representative data for illustrative purposes based on studies of related quinoline compounds. mdpi.comnih.gov |

Advanced Quantum Chemical Parameters and Properties

Beyond standard spectroscopic prediction, computational chemistry allows for the investigation of advanced electronic properties that dictate a molecule's behavior in various applications, such as materials science.

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including signal processing and optical switching. researchgate.netmdpi.com Organic molecules with donor-π-acceptor architectures can exhibit significant NLO responses. mdpi.com The key parameters quantifying these responses are the average polarizability (<α>) and the first-order hyperpolarizability (β). physchemres.org

Computational methods, particularly DFT, provide a cost-effective way to screen molecules for potential NLO activity by calculating these parameters. researchgate.net The calculations involve applying a finite electric field and determining the change in the molecule's dipole moment. For a molecule like this compound, the electron-donating amine and ethyl groups attached to the π-conjugated quinoline system suggest the potential for NLO properties.

The magnitude of the first hyperpolarizability (β) is a critical indicator of second-order NLO activity. mdpi.com Calculations for various quinoline derivatives have shown that structural modifications can significantly tune their NLO response. researchgate.netmdpi.com A large β value is often associated with a small HOMO-LUMO energy gap, indicating a greater ease of intramolecular charge transfer. physchemres.org

Below is a table showing typical calculated NLO properties for donor-acceptor quinoline systems.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (<α>) | 180 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 2500 x 10⁻³⁰ esu |

| This interactive table contains representative data for illustrative purposes based on studies of related quinoline compounds. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. researchgate.net This analysis provides a detailed picture of the charge distribution and bonding within a molecule.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. nih.gov These interactions are quantified by the second-order perturbation theory analysis of the Fock matrix within the NBO framework. nih.gov The stabilization energy, E(2), associated with this delocalization is a measure of the interaction strength.

A sample NBO analysis table for a substituted quinoline is provided below, detailing significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N₈ | π(C₇-C₈a) | 15.5 | Lone Pair → π |

| π(C₅-C₆) | π(C₄a-C₈a) | 20.1 | π → π |

| σ(C₇-Cₑₜₕyₗ) | σ(C₇-N₈) | 4.8 | σ → σ |

| σ(Cₑₜₕyₗ-H) | σ(C₇-C₈a) | 2.5 | σ → σ (Hyperconjugation) |

| This interactive table contains representative data for illustrative purposes based on studies of related quinoline compounds. researchgate.net |

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Detailed computational studies on the intermolecular interactions, such as halogen and hydrogen bonding, involving this compound have not been reported in the reviewed literature. While computational methods like Density Functional Theory (DFT) are commonly used to analyze these types of non-covalent interactions in other quinoline derivatives, specific data for this compound, including interaction energies, bond distances, and electron density analysis, is absent.

General principles of intermolecular interactions suggest that the 8-amino group of this compound would be capable of acting as a hydrogen bond donor, and the quinoline nitrogen atom could act as a hydrogen bond acceptor. However, without specific computational models, the precise nature and strength of these interactions remain unquantified in the scientific literature.

Computational Studies on Solvation Effects and Solvatochromism

There is a lack of specific computational studies on the solvation effects and solvatochromism of this compound in the existing body of scientific research. While the solvatochromic behavior of other aminoquinolines and quinoline derivatives has been investigated to understand how solvent polarity affects their absorption and emission spectra, no such analysis has been published for this compound.

Computational approaches, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (like the Polarizable Continuum Model - PCM), are standard for predicting and interpreting solvatochromic shifts. These studies typically provide data on the change in dipole moments between the ground and excited states and correlate spectral shifts with solvent polarity parameters. However, no such data tables or detailed research findings could be located for this compound.

Applications in Advanced Chemical and Materials Science Non Biological

Development of 8-Aminoquinoline (B160924) Derivatives as Analytical Reagents

The ability of 8-aminoquinoline derivatives to form stable and often colorful or fluorescent complexes with a wide range of metal ions has led to their extensive investigation as analytical reagents. These reagents are pivotal for the qualitative and quantitative determination of metal ions in environmental, industrial, and research settings.

Derivatives of 8-aminoquinoline are well-established as chromogenic reagents, which undergo a distinct color change upon binding with specific metal ions. This property is the basis for colorimetric and spectrophotometric analysis, a widely used technique for quantifying metal ion concentrations. The formation of a metal-ligand complex alters the electronic structure of the quinoline (B57606) derivative, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change.

While specific data on 7-Ethyl-8-quinolinamine is not extensively documented, the broader class of quinoline-based thiosemicarbazones has been developed for the colorimetric detection of anions like fluoride (B91410) and cyanide nih.gov. These sensors operate via a proton transfer mechanism from the N-H group to the anion, inducing a color change that can be observed with the naked eye and quantified using a UV-Vis spectrophotometer nih.gov. The principle relies on the formation of a stable complex whose color intensity is proportional to the analyte concentration, allowing for quantitative analysis based on the Beer-Lambert law. The ethyl group in this compound could potentially enhance the solubility of such reagents in organic solvents and subtly tune the electronic environment, which may improve sensitivity and selectivity for target ions.

Table 1: General Characteristics of 8-Aminoquinoline Derivatives as Colorimetric Reagents

| Feature | Description |

|---|---|

| Mechanism | Formation of a colored complex with metal ions. |

| Technique | UV-Vis Spectrophotometry. |

| Detection | Often allows for "naked-eye" qualitative detection. |

| Advantages | Simplicity, cost-effectiveness, and rapid response. |

| Potential Influence of 7-Ethyl Group | May enhance solubility and modulate electronic properties for improved selectivity. |

The 8-aminoquinoline framework is a prominent fluorophore used in the design of fluorescent sensors, particularly for zinc (Zn²⁺) nih.govmdpi.com. Zinc is a d¹⁰ metal ion, meaning its complexes are diamagnetic and colorless, which makes colorimetric detection challenging. However, its coordination with ligands like 8-aminoquinoline derivatives can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF) nih.gov. This "turn-on" response provides a highly sensitive method for zinc detection.

Numerous studies have focused on modifying the 8-aminoquinoline structure to improve selectivity, sensitivity, and water solubility nih.govmdpi.com. For instance, introducing carboxamide groups can enhance water solubility and cell membrane permeability nih.govmdpi.com. A novel quinoline-based fluorescent chemosensor demonstrated high sensitivity and selectivity for Zn(II) in aqueous media, with a detection limit well below the World Health Organization (WHO) standard for drinking water nih.gov. While research has not specifically highlighted this compound, the fundamental principle remains applicable. The ethyl substituent could influence the photophysical properties of the sensor, potentially shifting the excitation and emission wavelengths or affecting the quantum yield of the fluorescence.

Table 2: Comparison of 8-Aminoquinoline-Based Fluorescent Zinc Sensors

| Sensor Type | Key Feature | Advantage |

|---|---|---|

| TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) | One of the most efficient and widely used derivatives. | High efficiency in biological applications. nih.gov |

| 8-Carboxamidoquinoline Derivatives | Enhanced hydrophilicity. | Improved water solubility and suitability for aqueous samples. ukm.edu.my |

| General Quinoline Derivatives | "Turn-on" fluorescence upon binding Zn²⁺. | High sensitivity and selectivity. nih.govrsc.org |

The dual utility of 8-aminoquinoline derivatives as both colorimetric and fluorescent reagents makes them versatile tools for both qualitative and quantitative analysis. Qualitative detection can often be achieved by observing a distinct color change or the appearance of fluorescence under a UV lamp upon the addition of a target ion ukm.edu.my.

For quantitative analysis, spectrophotometric or spectrofluorometric methods are employed. By constructing a calibration curve of absorbance or fluorescence intensity versus a series of known analyte concentrations, the concentration of the analyte in an unknown sample can be accurately determined. The high sensitivity of these methods allows for the detection of metal ions at very low concentrations, often in the micromolar (μM) to nanomolar (nM) range nih.govrsc.org. The development of sensors based on these scaffolds is a significant area of research aimed at monitoring heavy metal ions in water and other environmental samples rsc.orgkyushu-u.ac.jpnih.gov.

Role in Catalysis and Organic Transformations beyond C–H Functionalization

Beyond their role in analytical chemistry, 8-aminoquinoline derivatives serve as powerful directing groups and ligands in organic synthesis, enabling highly selective and efficient chemical transformations.

The 8-aminoquinoline (AQ) moiety is one of the most versatile and widely used bidentate directing groups in transition metal-catalyzed reactions researchgate.netsci-hub.se. It functions by coordinating to a metal catalyst and positioning it in close proximity to a specific reactive site on the substrate, thereby controlling the regioselectivity and stereoselectivity of the reaction sci-hub.se. While its application in C–H functionalization is extensive, the principles governing its directing ability are applicable to other transformations.

The coordination of the quinoline nitrogen and the amide nitrogen to the metal center forms a stable five-membered metallacycle, which is the key to its directing effect. This rigid conformation allows for precise control over the approach of reactants, which is crucial for achieving high stereoselectivity in asymmetric catalysis mdpi.com. For instance, 7-azaindoline, a directing group structurally related to 8-aminoquinoline, has been shown to be crucial for activating substrates and controlling stereoselectivity in copper-catalyzed reactions by forming a bidentate coordination complex mdpi.com. Although specific examples using this compound as a directing group for reactions other than C-H activation are not prominent in the literature, its structural similarity suggests it would function similarly, with the ethyl group potentially influencing the steric environment around the catalytic center.

The strong coordinating ability of the 8-aminoquinoline scaffold also makes it an excellent ligand for various metal catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the ligand and the metal center are dissolved in the same phase. Quinoline-type compounds have been investigated as ligands in asymmetric catalytic reactions, such as iridium-catalyzed asymmetric hydrogenation polyu.edu.hk. The electronic properties of substituents on the quinoline ring have been shown to significantly affect the enantioselectivity of these reactions polyu.edu.hk. An electron-donating group, such as the ethyl group in this compound, could enhance the electron density at the metal center, potentially improving its catalytic activity.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst recovery and reuse. 8-aminoquinoline derivatives can be immobilized on solid supports to create robust and recyclable heterogeneous catalysts. For example, amine-functionalized quinolinium polyoxometalates have been developed as highly active heterogeneous catalysts for solvent-free reactions researchgate.net. Ligand-capped nanoparticles represent another approach, where ligands are used to stabilize metal nanoparticles on a solid support, influencing their catalytic activity and selectivity researchgate.net. The incorporation of this compound as a ligand in such systems could offer a way to fine-tune the catalyst's performance for specific organic transformations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-aminoquinoline |

| 6-methoxy-8-p-toluenesulfonamido-quinoline |

| 7-azaindoline |

| Cyanide |

| Fluoride |

| Zinc |

Integration into Functional Materials

There is a significant lack of specific research on the incorporation of this compound into functional materials.

Polymer-Bound Quinoline Derivatives and Their High Molecularization

No studies were found that detail the synthesis or properties of polymer-bound derivatives of this compound. The concept of "high molecularization" in the context of this specific compound is therefore not documented in the available literature.

Potential in Electroluminescent Devices and Conductive Polymers

While other quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its metal complexes, are well-known for their applications in Organic Light-Emitting Diodes (OLEDs), there is no specific research detailing the use or potential of this compound in electroluminescent devices or conductive polymers.

Research on Corrosion Inhibition and Related Material Protection

The field of corrosion science has seen the investigation of numerous quinoline derivatives as effective corrosion inhibitors for various metals and alloys. These compounds typically function by adsorbing onto the metal surface, forming a protective film that inhibits the corrosion process. However, specific studies detailing the corrosion inhibition properties and mechanism of this compound are not present in the accessible scientific literature. Research in this area tends to focus on other substituted quinolines, for which detailed electrochemical and surface analysis data are available.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes to 7-Ethyl-8-quinolinamine and its Derivatives

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses of quinoline (B57606) derivatives, which often involve harsh conditions and generate significant waste.

Key areas of exploration include:

C-H Bond Functionalization: Direct functionalization of the quinoline core is a highly attractive strategy. The 8-aminoquinoline (B160924) group itself can act as a directing group, facilitating the introduction of various substituents at specific positions through transition metal-catalyzed C-H activation. nih.gov This approach offers a more atom-economical route to novel derivatives.

Photocatalysis and Green Chemistry: Visible-light-induced photocatalysis presents a mild and sustainable alternative for synthesizing functionalized 8-aminoquinolines. researchgate.net These methods often utilize low-cost photocatalysts and can be performed at room temperature, reducing energy consumption and environmental impact.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Developing flow-based syntheses for this compound would be a significant step towards its large-scale and sustainable production.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly production routes.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Functionalization | High atom economy, access to novel derivatives | Development of selective catalysts for direct modification of the quinoline ring. |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources | Designing efficient photocatalytic systems for regioselective functionalization. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow reactors. |

| Bio-catalysis | High selectivity, environmentally benign | Identification and engineering of enzymes for key synthetic transformations. |

Advanced Computational Modeling for Predictive Chemical Design and Materials Discovery

Computational chemistry is an increasingly powerful tool for accelerating the discovery and design of new molecules and materials. nih.govarxiv.org For this compound, computational modeling can provide valuable insights and guide experimental efforts.

Future computational studies could focus on:

Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT), researchers can predict key properties of this compound and its derivatives, such as electronic structure, reactivity, and spectroscopic signatures. acs.org

Designing Novel Ligands: Computational screening can be used to virtually design new derivatives with tailored properties for specific applications, such as enhanced binding affinity for a particular metal ion.

Simulating Supramolecular Assembly: Molecular dynamics (MD) simulations can be employed to understand and predict how individual molecules of this compound or its metal complexes self-assemble into larger supramolecular structures. nih.gov

Materials Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of materials incorporating this compound, such as the photophysical characteristics of organic light-emitting diodes (OLEDs).

| Computational Method | Application Area for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of metal-ligand bonding, prediction of spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Simulation of self-assembly processes | Insights into the formation of supramolecular architectures and their stability. |

| 3D-QSAR/CoMFA | Predictive modeling for biological activity | Design of derivatives with enhanced activity for specific targets. nih.gov |

| Virtual Screening | High-throughput computational discovery | Identification of new derivatives with desired properties for materials or catalytic applications. uchicago.edu |

Expanding the Scope of Coordination Chemistry and Supramolecular Architectures with 8-Aminoquinoline Ligands

The 8-aminoquinoline scaffold is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govscirp.org The presence of the 7-ethyl group in this compound can introduce subtle steric and electronic effects that may lead to novel coordination behavior and unique supramolecular assemblies.

Emerging research in this area could involve:

Synthesis of Novel Metal Complexes: Exploring the coordination of this compound with a broader range of transition metals, lanthanides, and main group elements. mdpi.com

Investigation of Coordination Geometries: Studying how the 7-ethyl group influences the coordination geometry and stability of the resulting metal complexes.

Self-Assembly of Supramolecular Structures: Utilizing the directional bonding of metal-ligand interactions to construct discrete metallo-supramolecular architectures like cages, helicates, and macrocycles. researchgate.netfrontiersin.org

Host-Guest Chemistry: Investigating the ability of self-assembled structures based on this compound to encapsulate guest molecules, with potential applications in sensing, catalysis, and drug delivery.

| Metal Ion Class | Potential Coordination Features | Resulting Supramolecular Architectures |

| Transition Metals (e.g., Cu, Zn, Ni) | Formation of stable, often colored, complexes with defined geometries. mdpi.com | Metallo-macrocycles, coordination polymers. |

| Lanthanides (e.g., Eu, Tb) | Potential for luminescent complexes. | Luminescent probes and materials. |

| Main Group Elements (e.g., Al, Ga) | Formation of complexes with applications in organic electronics. rroij.com | Components for emissive layers in OLEDs. |

Novel Non-Biological Applications in Catalysis, Sensing, and Advanced Materials

Beyond its potential biological applications, the unique chemical properties of this compound and its derivatives make them promising candidates for a variety of non-biological applications.

Future research could explore its use in:

Catalysis: As a ligand for transition metal catalysts, this compound derivatives could be used to promote a variety of organic transformations. The 8-aminoquinoline moiety is known to act as a directing group in C-H activation reactions, enabling highly selective functionalization of organic molecules. nih.gov

Chemical Sensing: The ability of the 8-aminoquinoline core to bind to metal ions can be exploited to develop chemosensors. researchgate.net Binding of a target ion can induce a change in the fluorescence or absorption spectrum of the molecule, allowing for its detection. The 7-ethyl group could be used to fine-tune the selectivity and sensitivity of such sensors.

Advanced Materials: Metal complexes of 8-aminoquinoline derivatives have shown promise in the development of organic light-emitting diodes (OLEDs). rroij.com The electronic properties of these complexes can be tuned by modifying the quinoline ligand, potentially leading to more efficient and stable emissive materials. The self-assembly properties of these molecules could also be harnessed to create novel functional materials with ordered structures.

| Application Area | Principle of Operation | Potential Role of this compound |

| Homogeneous Catalysis | Ligand-metal complex facilitates chemical transformation. | As a chiral ligand for asymmetric catalysis or a directing group for C-H functionalization. mdpi.com |

| Fluorescent Chemosensors | Metal ion binding modulates photophysical properties. | As a selective fluorescent probe for detecting specific metal ions. patsnap.com |

| Organic Electronics (OLEDs) | Metal complexes act as emissive materials. | As a ligand to create stable and efficient light-emitting metal complexes. rroij.com |

Q & A

Q. What statistical methods are appropriate for analyzing low-reproducibility data in toxicity assays of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.